What is the chemical structure of Humulinone?
What is the chemical structure of Humulinone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinone is a naturally occurring compound found in hops (Humulus lupulus) that has garnered increasing interest in the scientific community. As an oxidation product of α-acids, such as humulone (B191422), humulinone contributes to the bitterness profile of certain beers, particularly those that are dry-hopped.[1][2] Recent research has also illuminated its potential therapeutic effects, notably in the context of nonalcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of humulinone, as well as detailed experimental protocols for its study.
Chemical Structure and Properties
Initially, the structure of humulinone was a subject of debate, with early research in 1958 suggesting a six-membered ring. However, more recent analytical evidence has established that humulinone possesses a five-membered ring structure. It is crucial to distinguish humulinone from its precursor, humulone, which has a six-membered ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for a representative humulinone is 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one .[4]
Below is a table summarizing the key chemical properties of humulinone.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [4] |
| Molecular Weight | 378.5 g/mol | [4] |
| IUPAC Name | 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | [4] |
| InChI Key | KXBNQEYVZSCSNH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O | [4] |
Humulinones are more polar and soluble in beer than their precursor α-acids.[5][6] Their bitterness is reported to be approximately 66% that of iso-α-acids, the primary bittering compounds in most beers.[2][7]
Chemical Structure of Humulinone
Caption: General structure of a humulinone molecule.
Formation and Synthesis
Humulinones are formed through the oxidation of α-acids, such as humulone, cohumulone, and adhumulone.[1] This process can occur naturally in hops and hop pellets, particularly in the absence of air, and its rate is influenced by temperature.[1]
Oxidation of Humulone to Humulinone
Caption: Oxidation pathway from humulone to humulinone.
Quantitative Data
The concentration of humulinones can vary significantly depending on the hop variety, processing, and storage conditions.
Table 1: Concentration of Humulinones in Hops and Beer
| Sample Type | Concentration Range | Source |
| Hops and Hop Pellets | 0.2% - 0.5% w/w | [1] |
| Dry-Hopped Beers | up to 24 ppm | [1][5] |
| Conventionally Hopped Beers | up to 4 ppm | [5] |
Table 2: Relative Bitterness of Humulinone
| Compound | Relative Bitterness (compared to iso-α-acids) | Source |
| Humulinone | ~66% | [2][7] |
Experimental Protocols
Preparation of Humulinone from α-Acids
This protocol is adapted from the method described by Algazzali and Shellhammer (2016).[7]
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Dissolution of α-acids: Dissolve a commercial α-acid extract in diethyl ether.
-
Addition of Oxidizing Agent: Add cumene (B47948) hydroperoxide to the α-acid solution.
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Biphasic Reaction: Suspend the ether solution over a saturated sodium bicarbonate solution.
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Incubation: Maintain the mixture at 20°C for 4 days.
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Isolation: The resulting humulinones can be isolated from the aqueous layer.
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Purification: Further purification can be achieved using preparative liquid chromatography.[7]
Quantification of Humulinone in Hops and Beer by HPLC
The following is a general protocol for the analysis of humulinones using High-Performance Liquid Chromatography (HPLC).
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Hops/Hop Pellets: Extract a known weight of ground hops or pellets with acidic methanol (B129727) (e.g., 0.5 mL of 85% o-phosphoric acid in 1 L of methanol) using sonication for approximately 5 minutes.[6] Filter the extract before injection.
-
Beer: Degas the beer sample and filter it through a 0.45 µm syringe filter.
| Parameter | Condition | Source |
| Column | C18 reverse-phase | [6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water and acetonitrile. A reported isocratic method uses 48% acidified water (pH 2.8 with H₃PO₄) and 52% acetonitrile. | |
| Flow Rate | Typically 1.0 - 1.8 mL/min. | |
| Detection | UV-Vis detector at 270 nm. | [6] |
| Standard | A purified humulinone standard, such as a dicyclohexylamine (B1670486) (DCHA) salt of humulinone, is used for calibration.[6] |
HPLC Analysis Workflow
Caption: Workflow for HPLC quantification of humulinone.
In Vitro Assessment of Humulinone's Effects on Hepatic Steatosis
The following protocols are based on the study by Mahli et al. (2023) investigating the effects of humulinones on nonalcoholic fatty liver disease (NAFLD) models.[3]
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Primary Human Hepatocytes (PHH): Culture PHH in appropriate media as per the supplier's instructions.
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Hepatic Stellate Cells (HSC): Culture HSCs in a suitable medium, for example, DMEM supplemented with fetal bovine serum and antibiotics.
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Induction of Steatosis: Treat PHH with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid accumulation.
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Treatment with Humulinone: Co-treat the cells with various concentrations of humulinone.
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Staining: After the treatment period, fix the cells and stain for neutral lipids using a dye such as Oil Red O or Nile Red.
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Quantification: Elute the dye and measure the absorbance or fluorescence to quantify lipid accumulation.
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Cell Treatment: Treat PHH or HSCs with or without the steatosis-inducing medium and with different concentrations of humulinone.
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RNA Extraction: Isolate total RNA from the cells using a suitable kit.
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cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers for target genes involved in lipid metabolism (e.g., CD36, FABP1, CPT1, ACOX1), inflammation, and fibrosis.[3]
Proposed Signaling Pathway of Humulinone in Hepatocytes
Caption: Proposed mechanism of humulinone in NAFLD models.[3]
Conclusion
Humulinone is a significant hop-derived compound with implications for both the brewing industry and pharmaceutical research. Its distinct chemical structure and properties, particularly its contribution to bitterness and its potential to mitigate features of NAFLD in vitro, make it a subject of ongoing scientific inquiry. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the characteristics and therapeutic potential of this intriguing molecule.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. mbaa.com [mbaa.com]
- 3. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hopsteiner.us [hopsteiner.us]
- 6. agraria.com.br [agraria.com.br]
- 7. researchgate.net [researchgate.net]
